![molecular formula C24H20N2O5S B2988607 Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 1005729-22-5](/img/structure/B2988607.png)
Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate, also known as MMBIA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMBIA belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Scientific Research Applications
Synthesis and Characterization
- Novel synthesis and characterization of benzothiazole derivatives have been reported, highlighting methodologies for creating compounds with potential antimicrobial and anticancer activities. For instance, the synthesis of 2-substituted derivatives of 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazoles and their antimicrobial screening have been explored, indicating the utility of such compounds in medicinal chemistry (S. G. Badne et al., 2011).
- Another study focused on the design, synthesis, and molecular modeling of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as aldose reductase inhibitors, showcasing the application of benzothiazole derivatives in developing novel drugs for treating diabetic complications (Sher Ali et al., 2012).
Biological Activity and Potential Therapeutic Applications
- The synthesis and anticancer activity evaluation of 4-thiazolidinones containing a benzothiazole moiety have been conducted, highlighting the potential of benzothiazole derivatives as chemotherapeutic agents. This research demonstrates the antitumor screening of novel 4-thiazolidinones with benzothiazole moieties, identifying specific compounds with activity against various cancer cell lines (D. Havrylyuk et al., 2010).
- Antimicrobial and antifungal activities of imino-4-methoxyphenol thiazole-derived Schiff base ligands have been investigated, providing insights into the use of benzothiazole derivatives in developing new antimicrobial agents (H. M. Vinusha et al., 2015).
properties
IUPAC Name |
methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-29-19-12-13-20-21(14-19)32-24(26(20)15-22(27)30-2)25-23(28)16-8-10-18(11-9-16)31-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDVKMSARJGASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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